molecular formula C11H11Br2N5OS B280403 N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B280403
M. Wt: 421.11 g/mol
InChI Key: ZRHXDUQQKBNMGK-UHFFFAOYSA-N
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Description

N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with bromine atoms and a triazole ring, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Synthesis of 3,5-dibromo-2-pyridinylamine: This can be achieved by bromination of 2-pyridinylamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Formation of the triazole ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with a suitable nitrile under acidic conditions.

    Coupling reaction: The final step involves coupling the 3,5-dibromo-2-pyridinylamine with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the bromine atoms on the pyridine ring.

    Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(3,5-difluoro-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Comparison

Compared to its analogs with different halogen substitutions (chlorine or fluorine), N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide might exhibit different reactivity and biological activity due to the larger size and different electronic properties of bromine atoms. This could make it more or less effective in certain applications, highlighting its uniqueness.

Properties

Molecular Formula

C11H11Br2N5OS

Molecular Weight

421.11 g/mol

IUPAC Name

N-(3,5-dibromopyridin-2-yl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11Br2N5OS/c1-2-8-15-11(18-17-8)20-5-9(19)16-10-7(13)3-6(12)4-14-10/h3-4H,2,5H2,1H3,(H,14,16,19)(H,15,17,18)

InChI Key

ZRHXDUQQKBNMGK-UHFFFAOYSA-N

SMILES

CCC1=NC(=NN1)SCC(=O)NC2=C(C=C(C=N2)Br)Br

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

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